molecular formula C29H40O10 B1664472 Ajugamarin A 1 CAS No. 78798-40-0

Ajugamarin A 1

Cat. No.: B1664472
CAS No.: 78798-40-0
M. Wt: 548.6 g/mol
InChI Key: HZPBAEMQRBYDPW-CJARLIFWSA-N
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Description

Ajugamarin A1 is a clerodane-type diterpenoid isolated from Ajuga decumbens Thunb., a plant widely used in traditional Chinese medicine for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiparasitic activities . Structurally, it belongs to the neo-clerodane diterpenoid family, characterized by a bicyclic skeleton with specific substituents that contribute to its bioactivity. Its structure was confirmed through nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRESIMS), and single-crystal X-ray diffraction .

Ajugamarin A1 exhibits potent in vitro anticancer activity, particularly against the HeLa cervical cancer cell line (IC50 = 5.39 × 10<sup>−7</sup> μM) and the A549 lung adenocarcinoma cell line (IC50 = 71.6 mM) . The stark difference in potency between these cell lines highlights its selectivity, making it a promising lead compound for targeted cancer therapy.

Properties

CAS No.

78798-40-0

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C29H40O10/c1-7-16(2)26(34)39-22-8-9-28(14-37-28)29(15-36-18(4)30)23(38-19(5)31)10-17(3)27(6,25(22)29)12-21(32)20-11-24(33)35-13-20/h7,11,17,21-23,25,32H,8-10,12-15H2,1-6H3/b16-7+/t17-,21+,22-,23+,25-,27+,28+,29-/m1/s1

InChI Key

HZPBAEMQRBYDPW-CJARLIFWSA-N

SMILES

CC=C(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)O)COC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC[C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C[C@@H](C4=CC(=O)OC4)O)COC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)O)COC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ajugamarin A 1

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Ajugamarin A1 undergoes oxidation at its hydroxyl-bearing carbons. This reaction is facilitated by oxidizing agents such as chromium-based reagents or enzymatic systems. Oxidation modifies the compound’s functional groups, potentially enhancing its bioactivity or stability. For example:

  • Primary hydroxyl groups are oxidized to ketones or carboxylic acids.

  • Secondary hydroxyl groups may form ketones under strong conditions.

Key observation : Oxidation pathways are critical for generating derivatives with improved pharmacokinetic profiles.

Functional Group Transformations

As a diterpenoid, Ajugamarin A1 participates in reactions typical of its class:

Reaction Type Conditions Outcome
Esterification Acid catalysts (e.g., H₂SO₄)Formation of acetylated derivatives
Glycosylation Enzymatic or chemical methodsAttachment of sugar moieties
Alkylation Alkyl halides, baseIntroduction of alkyl groups

These modifications are employed to study structure-activity relationships or optimize solubility.

Hydrolysis and Stability

Under acidic or basic conditions, Ajugamarin A1 undergoes hydrolysis at its ester or glycosidic bonds. For instance:

  • Acidic hydrolysis (e.g., HCl) cleaves glycosidic linkages, yielding aglycone fragments.

  • Basic hydrolysis (e.g., NaOH) disrupts ester bonds, producing carboxylic acids and alcohols.

Experimental data : Hydrolysis studies using HPLC confirmed degradation products with reduced anti-inflammatory activity compared to the parent compound.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition occurs via:

  • Decarboxylation of carboxylic groups.

  • Fragmentation of the diterpene skeleton.

Implication : Storage and processing require temperature control to prevent structural breakdown.

Interaction with Biological Targets

Molecular docking studies highlight Ajugamarin A1’s affinity for inflammatory proteins (e.g., PPARG, CASP3) . Key interactions include:

  • Hydrogen bonding with Met348 and Arg288 residues in PPARG.

  • Van der Waals forces with hydrophobic pockets in CASP3.

These interactions underpin its anti-inflammatory mechanism and guide synthetic modifications .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues from Ajuga Species

Ajugamarin A1 is part of a broader group of clerodane diterpenoids isolated from Ajuga species. Key structural analogues include:

Compound Source Structural Features Anticancer Activity (IC50)
Ajugamarin A1 Ajuga decumbens Neo-clerodane skeleton, hydroxyl groups HeLa: 5.39 × 10<sup>−7</sup> μM; A549: 71.6 mM
Ajugamarin A2 Ajuga decumbens Similar to A1 with modified substituents Not reported in provided evidence
Compound 3 Ajuga decumbens New clerodane diterpenoid HeLa: 71.6 μM; A549: 76.7 μM
Ajugacumbin A Ajuga decumbens Clerodane with lactone ring Activity data not provided
Ajugacumbin B Ajuga decumbens Clerodane with ester linkages Activity data not provided
Key Observations:

Potency Variance: Ajugamarin A1 demonstrates exceptional potency against HeLa cells (sub-nanomolar IC50), far exceeding its activity against A549 cells (millimolar range).

Structural Determinants : While Ajugamarin A2 shares a core scaffold with A1, its bioactivity remains uncharacterized in the provided data. Subtle structural modifications, such as hydroxylation patterns or stereochemistry, may critically influence potency.

Compound 3: This newly identified clerodane diterpenoid shows moderate activity against both cell lines, suggesting a broader but less potent mechanism compared to Ajugamarin A1 .

Broader Context: Clerodane Diterpenoids

Clerodane diterpenoids are renowned for their anticancer properties, often mediated through apoptosis induction, cell cycle arrest, or inhibition of angiogenesis. Ajugamarin A1’s exceptional activity against HeLa cells aligns with trends observed in other clerodanes, such as ajugacumbin A and ajugarin I, which exhibit cytotoxicity via mitochondrial pathway activation . However, the lack of quantitative data for these compounds limits direct comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ajugamarin A 1
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